molecular formula C10H11F3O2 B1394110 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol CAS No. 1000519-40-3

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

Cat. No. B1394110
M. Wt: 220.19 g/mol
InChI Key: FGGLBUFMUXDVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” is a heterocyclic organic compound . It is offered by Alfa Chemistry for experimental and research use .


Synthesis Analysis

In a study, a compound similar to “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” can be found in various databases .


Chemical Reactions Analysis

The electrochemical and spectroelectrochemical properties of compounds similar to “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” have been studied . The study showed that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol”, such as its density, melting point, boiling point, structure, formula, and molecular weight, can be found in various databases .

Scientific Research Applications

  • Synthesis and Investigation of Spectroelectrochemical Properties : This compound has been utilized in synthesizing new compounds like tetra-substituted phthalocyanine and its metallo compounds. These are characterized using various spectroscopy techniques and studied for their electron transfer properties, suggesting applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

  • Stereocontrolled Access in Chemical Reactions : It is involved in highly controlled chemical processes. For instance, its derivatives have been used in the lipase-mediated kinetic resolution, contributing to the creation of important chemical compounds like trifluoro-2,3-epoxypropane (Shimizu et al., 1996).

  • Role in Synthesis of Cholesteryl Ester Transfer Protein (CETP) Inhibitors : This compound plays a role in synthesizing CETP inhibitors, highlighting its potential in the field of biochemistry and pharmaceuticals (Li et al., 2010).

  • Electropolymerization Studies : It has been used in synthesizing silicon naphthalocyanines for electropolymerization studies. These studies reveal its potential in material sciences and electrochemistry (Bıyıklıoğlu & Alp, 2017).

  • Antimicrobial Agent Synthesis : Derivatives of this compound have been synthesized and tested for their potential as antimicrobial agents, thus contributing to the field of medical chemistry and drug discovery (Doraswamy & Ramana, 2013).

Safety And Hazards

The safety data sheet for “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

A study has shown that 4-(trifluoromethoxy)phenyl-containing polymers, which could potentially include “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol”, are promising anodic materials for electrochromic devices . This suggests potential future directions for the use of this compound in the field of electrochemical technologies .

properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGLBUFMUXDVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676344
Record name 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

CAS RN

1000519-40-3
Record name 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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